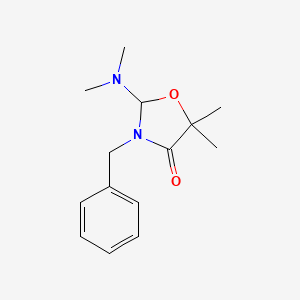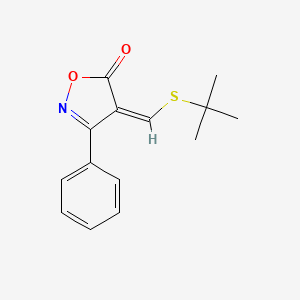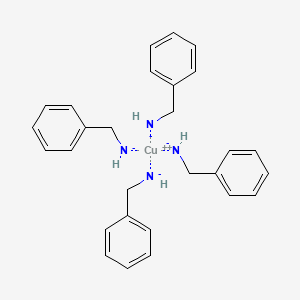![molecular formula C17H16N2O3 B12886882 4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde CAS No. 122320-76-7](/img/structure/B12886882.png)
4-(2-{[(1,3-Benzoxazol-2-yl)methyl]amino}ethoxy)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives.
Alkylation: The benzoxazole core is then alkylated using appropriate alkyl halides to introduce the benzo[d]oxazol-2-ylmethyl group.
Amination: The alkylated product undergoes amination to introduce the amino group.
Etherification: The amino group is then reacted with ethylene oxide to form the ethoxy linkage.
Formylation: Finally, the compound is formylated using Vilsmeier-Haack reaction to introduce the benzaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid.
Reduction: Formation of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
科学研究应用
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving oxidative stress and cellular signaling.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in cellular signaling and metabolic pathways.
Pathways Involved: It can modulate oxidative stress pathways, apoptosis, and other cellular processes.
相似化合物的比较
Similar Compounds
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzoic acid
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzyl alcohol
- 4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzylamine
Uniqueness
4-(2-((Benzo[d]oxazol-2-ylmethyl)amino)ethoxy)benzaldehyde is unique due to its specific structural features, including the presence of both benzoxazole and benzaldehyde moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
122320-76-7 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC 名称 |
4-[2-(1,3-benzoxazol-2-ylmethylamino)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H16N2O3/c20-12-13-5-7-14(8-6-13)21-10-9-18-11-17-19-15-3-1-2-4-16(15)22-17/h1-8,12,18H,9-11H2 |
InChI 键 |
OIDYXGCDXIIXFP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(O2)CNCCOC3=CC=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrole, 2-[(4-methylphenyl)sulfonyl]-](/img/structure/B12886801.png)

![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)




![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)

![2-(Carboxy(hydroxy)methyl)-4-hydroxybenzo[d]oxazole](/img/structure/B12886846.png)


![2-(3,4-Dihydro-2H-pyrrol-2-yl)benzo[d]thiazole](/img/structure/B12886870.png)
![3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12886878.png)
